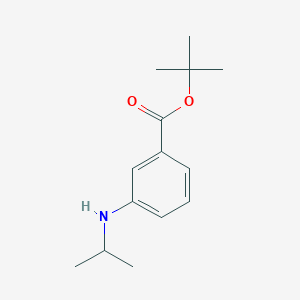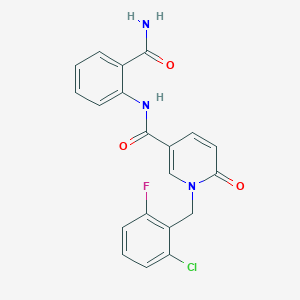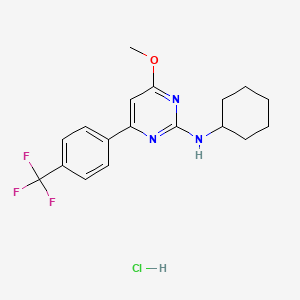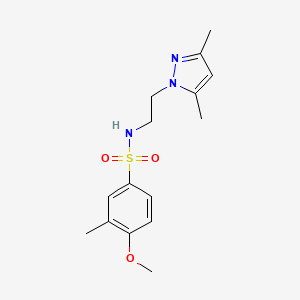
3-methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.219. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
3-methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione and related compounds have been explored extensively in chemical synthesis. They participate in various reactions, including Diels-Alder cycloadditions, offering potential routes for synthesizing novel heterocyclic compounds. For instance, the compound reacts with isopropenyl acetate to give Diels-Alder cycloaddition products, a reaction highlighting its utility in complex chemical synthesis (Chauncey & Grundon, 1990).
Structural Elucidation and Characterization
The chemical structure and properties of these compounds have been a subject of interest. Spectroscopic methods like IR, NMR, and mass spectroscopy have been utilized for structural elucidation. This is vital for understanding the chemical behavior and potential applications of the compound in various fields, including materials science and pharmacology (Nandha Kumar et al., 2004).
Crystallography and Molecular Structure
Studies on related compounds, such as 6-bromo-1,8-ethano-4-hydro-2,3-quinoxalinedione, have been conducted to determine their crystal structures. These studies provide insights into molecular geometries and intermolecular interactions, which are crucial for understanding the physical and chemical properties of these compounds (Kubicki et al., 1994).
Quantum Chemical Investigations
Quantum chemical calculations and spectroscopic analyses have been used to characterize related quinolinedione compounds. These studies offer insights into the electronic structure and potential reactivity of these molecules, which is essential for their application in areas like material science and drug design (Kadela-Tomanek et al., 2018).
Synthesis and Biological Activities
Various synthetic routes have been developed for quinolinediones and their derivatives, highlighting their versatility in organic synthesis. Some studies have also investigated the biological activities of these compounds, although this information might be limited due to the exclusion criteria of drug use, dosage, and side effects (Kitahara et al., 1993).
Eigenschaften
IUPAC Name |
3-methyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-5-7-8(11-10(6)13)3-2-4-9(7)12/h6H,2-5H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMLEBLKNYPOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CCCC2=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B2498114.png)
![1-Iodo-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2498116.png)


![N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2498119.png)
![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B2498124.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498125.png)
![(5Z)-3-(3-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2498126.png)
![N-(1-cyanocyclopentyl)-2-[methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amino]acetamide](/img/structure/B2498127.png)

![(1,6,7,8-tetramethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2498133.png)



